

# N6022 vs. First-Generation GSNOR Inhibitors: A Comparative Guide

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Compound of Interest

3-[1-(4-carbamoyl-2Compound Name: methylphenyl)-5-(4-imidazol-1ylphenyl)pyrrol-2-yl]propanoic acid

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S-nitrosoglutathione reductase (GSNOR), an enzyme critical in the regulation of endogenous S-nitrosothiols (SNOs), has emerged as a significant therapeutic target for a variety of diseases, including asthma, cystic fibrosis, and other inflammatory conditions. Inhibition of GSNOR prevents the breakdown of S-nitrosoglutathione (GSNO), a primary endogenous NO donor, leading to increased levels of S-nitrosylation of target proteins. This modulation of the nitric oxide (NO) signaling pathway can result in bronchodilation, anti-inflammatory effects, and other therapeutic outcomes. This guide provides a comparative analysis of N6022, a potent and selective GSNOR inhibitor, against first-generation inhibitors, offering a resource for researchers and drug development professionals in the field.

## Data Presentation: Quantitative Comparison of GSNOR Inhibitors

The following table summarizes the key quantitative data for N6022 and a representative first-generation GSNOR inhibitor, SPL-334.

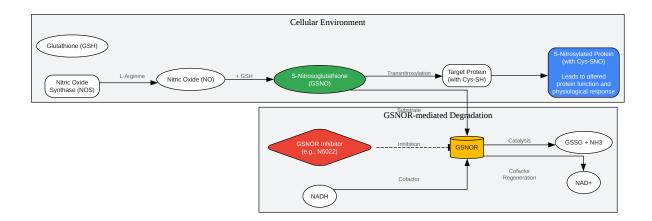


Parameter	N6022	SPL-334 (First-Generation)
IC50	8 nM[1]	Not explicitly reported, K D = 2.0 μM[2]
Ki	2.5 nM[1]	Not reported
Mechanism of Action	Reversible, competitive inhibitor with respect to GSNO[1]	Selective GSNOR inhibitor[1]
Selectivity	Selective for GSNOR over other alcohol dehydrogenases[3]	Selective for GSNOR[1]

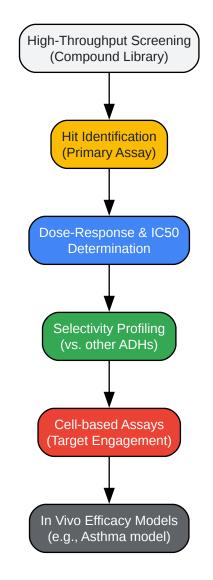
## **GSNOR Signaling Pathway and Inhibition**

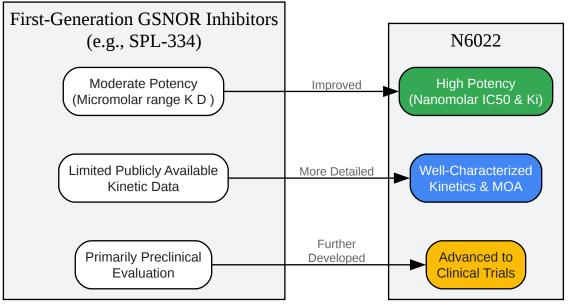
Inhibition of GSNOR leads to an accumulation of GSNO, which can then transfer its NO group to cysteine residues on target proteins, a process known as S-nitrosylation. This post-translational modification can alter protein function, leading to various physiological effects.













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### References

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